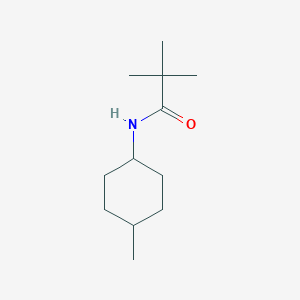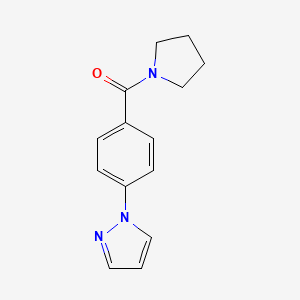
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PPM is a small molecule that exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exerts its anti-inflammatory and anti-tumor effects through multiple mechanisms. Inhibition of NF-κB activation is one of the main mechanisms by which (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exerts its anti-inflammatory effects. (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been shown to have antioxidant properties and to inhibit the growth of bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows researchers to study its effects on a variety of cell types. However, one limitation of using (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone. One area of research is the development of new drugs based on (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone. Researchers are also investigating the use of (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, there is ongoing research on the mechanisms by which (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exerts its anti-inflammatory and anti-tumor effects, which could lead to the development of more effective drugs.
Synthesemethoden
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone can be synthesized using a variety of methods. One popular method involves the reaction of 4-bromo-1-(pyrazol-1-yl)benzene with pyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone.
Wissenschaftliche Forschungsanwendungen
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential use in the treatment of various diseases. Research has shown that (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has also been shown to have anti-tumor properties by inducing apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(4-pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-9-1-2-10-16)12-4-6-13(7-5-12)17-11-3-8-15-17/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYNCXHJKBCHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



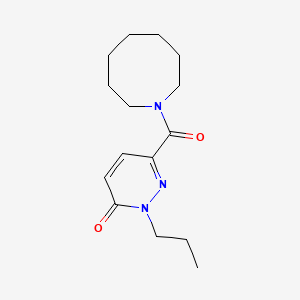
![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)

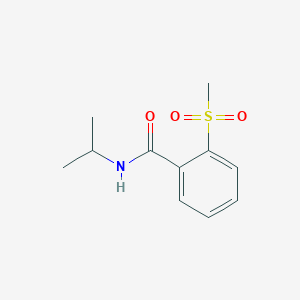


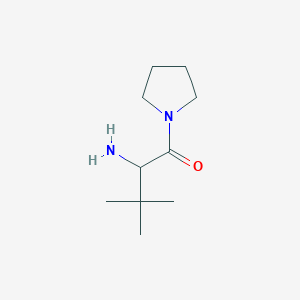
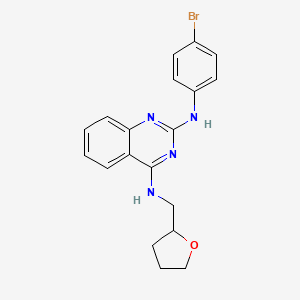
![2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)
